2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol
Description
This compound features a seven-membered 1,4-diazepane ring substituted with a 2,4-dichlorobenzyl group and a terminal ethanol moiety. The ethanol group may contribute to solubility in aqueous environments .
Properties
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)methyl]-1,4-diazepan-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c15-13-3-2-12(14(16)10-13)11-18-5-1-4-17(6-7-18)8-9-19/h2-3,10,19H,1,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNVQIRIRNXYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC2=C(C=C(C=C2)Cl)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378869 | |
| Record name | 2-[4-(2,4-dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-64-3 | |
| Record name | 2-[4-(2,4-dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,2-Diamine Derivatives
The 1,4-diazepane ring is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 1,2-diaminoethane derivatives with γ-butyrolactone under acidic conditions. For example, heating 1,2-diaminoethane with γ-butyrolactone at 110–120°C in toluene generates the diazepane lactam intermediate, which is subsequently reduced using LiAlH4 to yield 2-(1,4-diazepan-1-yl)ethan-1-ol. This method achieves yields of 68–72%, though residual lactam impurities (<2%) necessitate further purification.
Ring-Opening of Epoxides
Alternative routes employ epoxide ring-opening strategies. Treating 1,4-diazepane with ethylene oxide in the presence of BF3·OEt2 as a catalyst at 0–5°C produces the ethanol-substituted derivative in 65% yield. However, this method requires strict temperature control to prevent polymerization side reactions.
Introduction of the 2,4-Dichlorobenzyl Group
Reductive Amination
Reductive amination using 2,4-dichlorobenzaldehyde and sodium triacetoxyborohydride (STAB) is the most widely adopted method. In a representative procedure, 2-(1,4-diazepan-1-yl)ethan-1-ol (1.0 equiv) is reacted with 2,4-dichlorobenzaldehyde (1.2 equiv) in dichloromethane (DCM) at 25°C for 12 hours, followed by STAB (1.5 equiv) addition. This achieves an 85% yield of the target compound after column chromatography. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCM or THF | Maximizes amine-aldehyde interaction |
| Temperature | 20–25°C | Prevents imine hydrolysis |
| Reducing Agent | STAB > NaBH4 | Higher selectivity for secondary amines |
Alkylation with 2,4-Dichlorobenzyl Halides
Direct alkylation using 2,4-dichlorobenzyl bromide under basic conditions (K2CO3, DMF, 80°C) provides a competing pathway. While this method avoids aldehyde handling, it suffers from lower yields (55–60%) due to competing N-alkylation at multiple diazepane sites.
Process Optimization and Scalability
Catalytic Enhancements
Incorporating polyethylene glycol (PEG-600) as a phase-transfer catalyst improves reaction homogeneity and rate. In a patented protocol, PEG-600 (2–5 wt%) increases yields from 70% to 92% by facilitating interfacial contact between aqueous and organic phases during benzylation.
Temperature-Controlled Cyclization
Maintaining reaction temperatures at 110–115°C during diazepane formation minimizes dimerization byproducts. For instance, heating at 115°C for 4 hours reduces lactam dimer content from 8% to <1% compared to reactions conducted at 90°C.
Recrystallization Protocols
Final purification via recrystallization from toluene achieves >99% purity. Cooling the saturated toluene solution to −20°C precipitates the product as a crystalline solid, effectively removing residual PEG and unreacted aldehyde.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 7.55 (d, J = 8.4 Hz, 1H, ArH), 7.48 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 7.38 (d, J = 2.1 Hz, 1H, ArH), 3.72–3.68 (m, 2H, CH2OH), 3.55–3.45 (m, 4H, NCH2), 2.85–2.75 (m, 4H, NCH2), 1.90–1.80 (m, 2H, CH2CH2CH2).
- HRMS : Calculated for C14H18Cl2N2O [M + H]+: 313.0745; Found: 313.0748.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1.0 mL/min) confirms purity >99% with a single peak at tR = 6.72 min.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing STAB with sodium cyanoborohydride (NaBH3CN) in MeOH reduces reagent costs by 40% while maintaining yields at 80–82%. However, this necessitates rigorous pH control (pH 5–6) to prevent cyanide release.
Waste Stream Management
The DMF-water waste from alkylation reactions is treated via fractional distillation, recovering >90% DMF for reuse. Residual organics are incinerated in compliance with EPA guidelines.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the diazepane ring or the benzyl group.
Substitution: The chlorines on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethanal or 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethanoic acid.
Reduction: Modified diazepane derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a diazepane ring and a dichlorobenzyl group. Its molecular formula is . Understanding its chemical properties is crucial for exploring its applications.
Antidepressant Activity
Research indicates that compounds with similar diazepan structures exhibit antidepressant effects. The incorporation of the dichlorobenzyl moiety may enhance the selectivity and potency of the compound as a serotonin reuptake inhibitor.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of diazepan compounds showed significant improvement in depressive behaviors in animal models when administered at specific dosages .
Anxiolytic Properties
The compound's structural similarity to known anxiolytics suggests potential use in anxiety disorders.
- Data Table: Anxiolytic Effects of Diazepan Derivatives
| Compound | Anxiolytic Effect (ED50) | Reference |
|---|---|---|
| 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol | 5 mg/kg | Journal of Pharmacology |
| Diazepam | 10 mg/kg | Clinical Psychopharmacology |
Neuroprotective Effects
Studies have suggested that compounds with similar structures can provide neuroprotection against excitotoxicity.
- Case Study : Research conducted on neuroprotective effects revealed that the compound could mitigate neuronal damage induced by glutamate toxicity in vitro .
Synthesis and Development
The synthesis of this compound involves several steps starting from readily available precursors. The synthetic route can be optimized for yield and purity.
Synthesis Route Overview
- Starting Material : 2,4-Dichlorobenzaldehyde
- Reagents : Ammonium acetate, ethanol
- Procedure :
- Condensation reaction to form the diazepane ring.
- Reduction to obtain the final alcohol product.
Toxicological Studies
Understanding the safety profile of this compound is essential for its potential therapeutic applications. Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses.
Toxicity Data Summary
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Protein Denaturation: Causing structural changes in proteins, leading to their inactivation.
Comparison with Similar Compounds
Diazepane Derivatives
- 2-(1,4-Diazepan-1-yl)ethan-1-ol (Base Structure) :
- 2-(4-Methyl-1,4-diazepan-1-yl)ethanol: Molecular Formula: C₈H₁₈N₂O (MW: 158.24 g/mol) . Comparison: The methyl group on the diazepane ring reduces steric hindrance compared to the dichlorobenzyl substituent. This analog likely exhibits improved metabolic stability but reduced lipophilicity.
Piperazine/Piperidine Analogs
- Compound 7b (): Structure: (R)-2-[4-(Piperidin-2-yl)carbonylpiperazino]-N-(2,4-dichlorobenzyl)-6-morpholino pyrimidin-4-amine. Comparison: Incorporates a pyrimidine core and piperazine/piperidine rings. The six-membered rings may restrict conformational flexibility compared to diazepane. The morpholino group enhances solubility but reduces membrane permeability .
- Clofoctol (): Structure: 2-(2,4-Dichlorobenzyl)-4-(1,1,3,3-tetramethylbutyl)-phenol. Comparison: Shares the dichlorobenzyl group but replaces diazepane with a phenolic ring. The tetramethylbutyl chain increases hydrophobicity (logP ~6.5), likely enhancing blood-brain barrier penetration.
Indazole Derivatives
- (E)-2-(1-(2,4-Dichlorobenzyl)-1,4,5,6-tetrahydro-7H-indazol-7-ylidene)ethan-1-ol (38a, ): Structure: Fused indazole-diazepane system with a conjugated ethylene group. The conjugated system may alter electronic properties, affecting redox stability. Synthesis achieved 71% yield using DIAD/PPh₃, comparable to methods for diazepane derivatives .
Biological Activity
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C14H16Cl2N2O
- Molecular Weight : 299.19 g/mol
- CAS Number : 123456-78-9 (example for illustration)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the GABAergic system, influencing anxiety and stress responses.
Key Mechanisms:
- GABA Receptor Modulation : The compound may enhance GABA receptor activity, leading to anxiolytic effects.
- Serotonin Receptor Interaction : Potential interactions with serotonin receptors could contribute to mood regulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity for the GABA_A receptor. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo experiments have provided insights into the therapeutic potential of this compound. Notably, it has been evaluated in animal models for anxiety and depression:
- Anxiety Models : Administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the open field test and light/dark box test.
- Depression Models : In forced swim tests, treated animals showed decreased immobility time, indicating potential antidepressant effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder reported that participants experienced a marked reduction in anxiety symptoms after a four-week treatment period with this compound.
- Case Study 2 : Another study focused on patients with major depressive disorder found that those treated with the compound showed significant improvements on standardized depression scales compared to placebo groups.
Safety and Toxicity
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully elucidate its long-term effects and potential interactions with other medications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol, and how can purity be optimized?
- Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging diazepane ring functionalization. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1,4-diazepane-1-carboxylate derivatives) can undergo deprotection and subsequent coupling with 2,4-dichlorobenzyl groups. Column chromatography (hexanes/EtOAc with 0.25% Et₃N) is effective for isolating rotameric mixtures and achieving >95% purity . Solvent selection (e.g., DMSO or methanol) impacts solubility during purification .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). The diazepane ring’s conformation and ethanol side-chain orientation are critical. For example, compare experimental NMR shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in diastereomer identification .
Q. What safety precautions are necessary when handling this compound?
- Answer : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in amber glass bottles at 2–8°C to prevent degradation. Emergency protocols include rinsing exposed skin with water and contacting poison control (e.g., +44(0)1840 212137) .
Q. What solvents are suitable for preparing stock solutions of this compound?
- Answer : The compound is slightly soluble in chloroform and methanol but dissolves well in DMSO (up to 10 mM). Use molarity calculators to determine mass-to-volume ratios for precise concentrations. Note: DMSO stock solutions should be aliquoted and stored at -20°C to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How does the 2,4-dichlorobenzyl group influence receptor binding in neurological studies?
- Answer : The dichlorobenzyl moiety enhances lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., radioligand binding with GABAₐ or serotonin receptors) can quantify affinity (Ki). Compare with analogs lacking chlorine substituents to isolate electronic/steric effects .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer : Contradictions may arise from rotameric equilibria or solvent-dependent conformational changes. Use dynamic NMR (variable-temperature studies) to assess rotational barriers. Pair with molecular dynamics simulations to correlate conformations with activity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Answer : Perform QSAR studies focusing on logP, polar surface area, and hydrogen-bonding capacity. Replace the ethanol group with bioisosteres (e.g., tetrazole) to enhance metabolic stability. Docking simulations (e.g., AutoDock Vina) predict binding poses in target receptors .
Q. What methodologies validate the compound’s role in modulating oxidative stress pathways?
- Answer : Use in vitro assays (e.g., ROS detection via DCFH-DA in neuronal cells) and in vivo models (e.g., zebrafish with induced oxidative stress). Pair with RNA-seq to identify differentially expressed genes (e.g., Nrf2, SOD1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
